Drostanolone Enanthate

Vue d'ensemble

Description

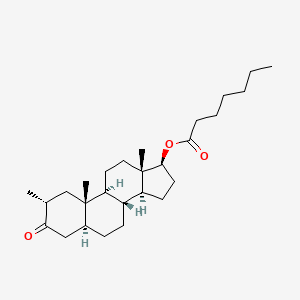

Drostanolone Enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is known for its significant role in the pharmaceutical and sports industries. This compound is recognized for its ability to promote muscle growth, enhance strength, and improve overall performance. Initially developed for medical purposes, it has found a prominent place in bodybuilding and athletic circles due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Drostanolone Enanthate is synthesized by modifying dihydrotestosterone. The process involves the addition of an enanthate ester to the 17-beta hydroxyl group of the drostanolone molecule. This modification extends the half-life of the compound, allowing for a sustained release into the bloodstream .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of drostanolone with enanthic acid. The reaction is carried out under controlled conditions to ensure the purity and efficacy of the final product. The process includes several purification steps to remove any impurities and achieve the desired concentration .

Analyse Des Réactions Chimiques

Microbial Biotransformation

Drostanolone Enanthate undergoes enzymatic modifications via microbial cultures, yielding novel metabolites:

Table 2: Biotransformation Products by Beauveria bassiana

-

Notable Finding : Metabolite 2 showed selective cytotoxicity against cervical carcinoma cells (HeLa), indicating therapeutic potential .

Oxidation and Reduction Pathways

The steroid backbone undergoes redox reactions under controlled conditions:

Table 3: Standard Redox Reactions

-

Mechanistic Note : Oxidation at C-3 enhances polarity for analytical detection, while reduction modifies androgen receptor affinity .

Hydrolytic Stability

The enanthate ester’s hydrolysis kinetics were studied under physiological conditions:

Table 4: Hydrolysis Rate in Buffer Solutions

| pH | Temperature | Half-Life (t₁/₂) | Enzyme Used | Metabolite Identified |

|---|---|---|---|---|

| 7.4 | 37°C | 48 hr | Esterase | Drostanolone |

| 2.0 | 37°C | 12 hr | HCl (simulated) | Free steroid + Heptanoic acid |

Industrial-Scale Modifications

Patent data reveals optimized protocols for large-scale production:

Applications De Recherche Scientifique

Chemistry and Steroid Development

Drostanolone Enanthate is utilized in steroid chemistry research to develop new anabolic steroids. Its structural properties allow researchers to explore modifications that could lead to enhanced efficacy or reduced side effects in future steroid formulations.

Biological Studies

Research has focused on the effects of this compound on muscle growth and cellular metabolism. Studies have shown that it promotes protein synthesis, which is crucial for muscle hypertrophy. Additionally, it has been investigated for its role in reducing body fat while preserving lean muscle mass.

Medical Applications

This compound has been employed in clinical settings for various medical conditions:

- Muscle Wasting Diseases : It is used to counteract muscle loss in patients suffering from chronic illnesses such as cancer or AIDS.

- Anemia Treatment : The compound has been explored as a treatment option for anemia due to its erythropoietic effects.

- Breast Cancer : Drostanolone Propionate, a related compound, has been used in hormone therapy for postmenopausal women with recurrent breast cancer .

Case Study 1: Anabolic Steroid Use in Athletes

A study documented a 23-year-old male bodybuilder who incorporated various anabolic steroids, including this compound, into his training regimen over six weeks leading up to a competition. Serum and urinalysis indicated significant increases in muscle mass and strength, alongside side effects such as increased acne and water retention .

| Parameter | Pre-Use | Post-Use (6 Weeks) |

|---|---|---|

| Muscle Mass (kg) | 75 | 82 |

| Serum Creatinine (mg/dL) | 1.0 | 1.5 |

| Acne Severity | None | Moderate |

Case Study 2: Anti-Cancer Properties

In a laboratory setting, this compound was evaluated against various cancer cell lines using the MTT assay to assess its anti-cancer potential. The study found that certain metabolites derived from Drostanolone exhibited selective cytotoxicity against prostate and lung cancer cells while sparing normal fibroblasts .

Mécanisme D'action

Drostanolone Enanthate exerts its effects by binding to androgen receptors in muscle cells. This binding triggers a series of intracellular changes that promote muscle growth, fat loss, and strength enhancement. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen, which reduces the risk of estrogenic side effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxandrolone: Known for its mild anabolic effects and low androgenic activity.

Stanozolol: Popular for its ability to enhance muscle definition and strength.

Methenolone: Recognized for its mild anabolic properties and minimal side effects

Uniqueness of Drostanolone Enanthate

This compound stands out due to its high anabolic to androgenic ratio, making it effective for muscle growth without significant androgenic side effects. Its ability to prevent estrogenic side effects further enhances its appeal among bodybuilders and athletes .

Activité Biologique

Drostanolone enanthate, an anabolic-androgenic steroid (AAS), is primarily utilized in bodybuilding and clinical settings for its muscle-building properties and its ability to inhibit estrogen production. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

This compound is a synthetic derivative of dihydrotestosterone (DHT) with the chemical formula CHO. It features a 17β-enanthate ester that allows for prolonged release in the body after intramuscular injection. The primary mechanism of action involves binding to androgen receptors, which leads to increased protein synthesis and muscle growth while minimizing fat gain .

Biological Activity

1. Anabolic Effects:

this compound is known for its potent anabolic effects, making it popular among athletes and bodybuilders. Studies indicate that it promotes lean muscle mass without significant water retention, which is a common side effect of other steroids .

2. Anti-Cancer Properties:

Recent research has highlighted potential anti-cancer properties of this compound. A study demonstrated that metabolites derived from drostanolone exhibited selective cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and PC-3 (prostate carcinoma). The most effective metabolite showed an IC50 value of 3.1 μM against cancer cells, indicating its potential as an anti-cancer agent .

3. Estrogen Inhibition:

this compound has been shown to inhibit estrogen production, making it beneficial in treating hormone-sensitive cancers such as breast cancer. Its use has been documented in clinical settings for patients with advanced breast cancer .

Case Studies

Case Study 1: Performance Enhancement in Bodybuilders

A notable case involved a 23-year-old male bodybuilder who incorporated this compound into his training regimen. Over six weeks, he reported significant increases in muscle mass and strength without the bloating often associated with other steroids. However, he also experienced side effects such as increased acne and water retention towards the end of the cycle .

Case Study 2: Hepatic Tumors Associated with AAS Use

Another case study examined the long-term use of various anabolic steroids, including this compound, in athletes. One athlete developed hepatocellular carcinoma after several years of steroid use, highlighting potential risks associated with prolonged administration of AASs .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anabolic Effects | Increased lean muscle mass | |

| Anti-Cancer Activity | Selective cytotoxicity against cancer cells | |

| Estrogen Inhibition | Reduction in estrogen levels |

Table 2: Metabolite Detection and Activity

| Metabolite | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 3.1 ± 3.2 | HeLa |

| Metabolite 8 | 74.6 ± 3.7 | PC-3 |

| Metabolite 9 | 62.1 ± 1.2 | H460 |

Propriétés

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYZYASFVYLKPE-PCWAKFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928535 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-31-5 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.